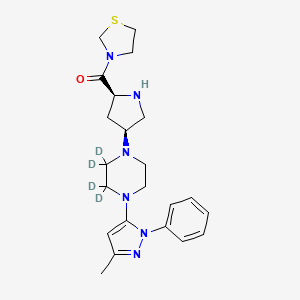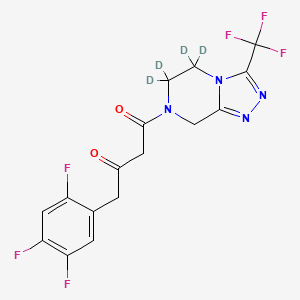
Sitagliptin keto amide impurity-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of sitagliptin and its impurities.
Medicine: Understanding the safety and efficacy of sitagliptin by analyzing its impurities.
Industry: Developing more efficient and cost-effective production methods for sitagliptin and its derivatives.
Mécanisme D'action
The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.
Uniqueness
Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H12F6N4O2 |
|---|---|
Poids moléculaire |
410.31 g/mol |
Nom IUPAC |
1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |
Clé InChI |
QAEDTLFWHIEVPK-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


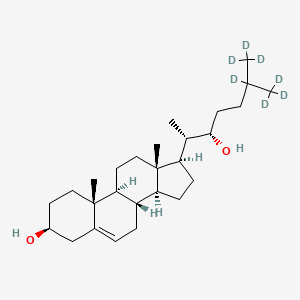
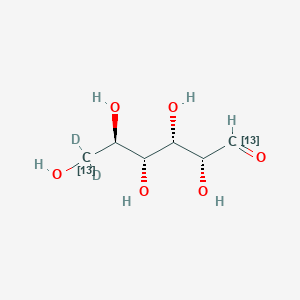
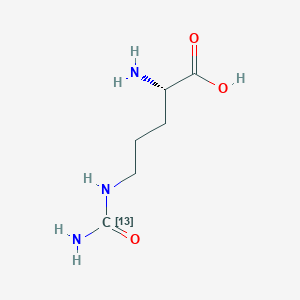
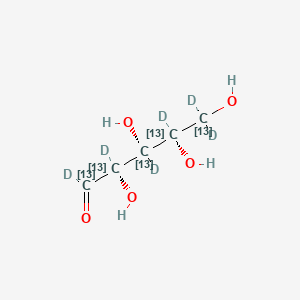
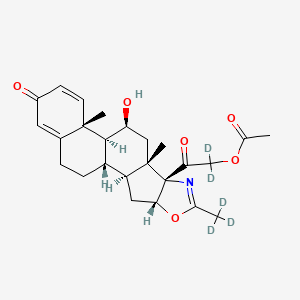
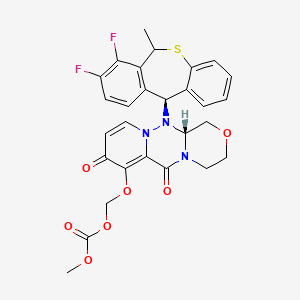
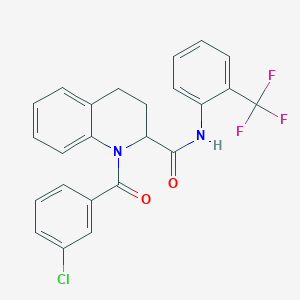
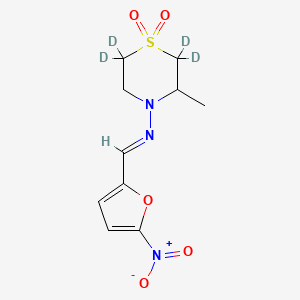
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
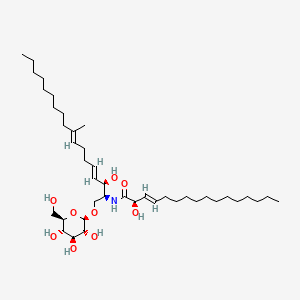
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)


